Computed Lipophilicity vs. Chloro and Fluoro Analogs
The 6-bromo substituent confers an intermediate computed XLogP3 of 2.8, compared to 2.3 for the 6-chloro analog and 1.7 for the 6-fluoro analog [1]. This quantitative increment in predicted lipophilicity directly impacts membrane permeability and CNS penetration potential, making the brominated compound a balanced candidate for programs requiring both permeability and solubility [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 6-Chloro-2,3-dihydro-1H-inden-5-amine: XLogP3 ≈ 2.3; 6-Fluoro-2,3-dihydro-1H-inden-5-amine: XLogP3 ≈ 1.7 |
| Quantified Difference | +0.5 vs. chloro; +1.1 vs. fluoro |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity dictates passive membrane diffusion; the brominated scaffold offers a lipophilicity window distinct from its chloro/fluoro counterparts, which can be decisive for CNS or intracellular target programs.
- [1] PubChem. Computed XLogP3 values for 6-bromo-2,3-dihydro-1H-inden-5-amine (CID 22400274), 6-chloro-2,3-dihydro-1H-inden-5-amine (predicted), and 6-fluoro-2,3-dihydro-1H-inden-5-amine (predicted). View Source
